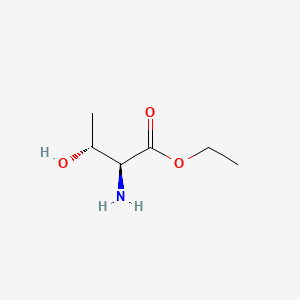

Ethyl L-threoninate

Description

Ethyl L-threoninate (CAS: refer to L-Threonine ethyl ester hydrochloride, ASL1982) is an ester derivative of the amino acid L-threonine. It is structurally characterized by an ethyl group esterified to the carboxylate moiety of L-threonine. This compound is commonly utilized in organic synthesis, pharmaceuticals, and as a precursor for metal complexes with biomedical applications . Its hydrochloride salt form, this compound hydrochloride, has a molecular weight of 359 (as per ), and physical properties such as a boiling point of 164–165°C and density of 0.887 g/cm³. This compound serves as a versatile intermediate in peptidomimetics and catalytic processes, often modified to enhance lipophilicity or stability in biological systems .

Properties

CAS No. |

23926-51-4 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl (2S,3R)-2-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m1/s1 |

InChI Key |

JNTDLWHHJMGLGD-UHNVWZDZSA-N |

SMILES |

CCOC(=O)C(C(C)O)N |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCOC(=O)C(C(C)O)N |

Pictograms |

Irritant |

sequence |

T |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Hydrolysis

Ethyl L-threoninate is synthesized via esterification of L-threonine with ethanol under acidic conditions. Conversely, hydrolysis regenerates L-threonine:

Reaction:

-

Conditions: Acid catalysis (e.g., HCl, SOCl) at 0–100°C for 2–48 hours .

-

Reverse hydrolysis occurs in polar solvents (e.g., 1,4-dioxane) with HCl, yielding L-threonine .

Table 1: Esterification/Hydrolysis Parameters

Oxidation Reactions

This compound undergoes oxidation mechanisms similar to L-threonine, involving deamination and decarboxylation.

Oxidation with N-Bromophthalimide (NBP):

-

Mechanism:

-

Rate Law: First-order in [NBP], negative fractional order in [H] .

-

Activation Parameters:

Peptide Coupling and Protection

This compound serves as a protected intermediate in peptide synthesis:

Reaction:

-

Conditions: Boc-protection with BocO, followed by HCl-mediated deprotection .

-

Application: Used in synthesizing methyl L-threonyl-L-threoninate hydrochloride for peptide chain elongation .

Intramolecular Cyclization

Under sulfur oxychloride, this compound forms oxazoline intermediates:

Reaction:

-

Application: Key step in synthesizing D-threonine from L-threonine via stereochemical manipulation .

Enzymatic Racemization and Resolution

This compound participates in enzymatic cascades for chiral resolution:

-

Racemization: Amino acid racemase converts L-threonine to D-allothreonine .

-

Desamination: L-Threonine desaminase removes residual L-enantiomers, yielding D-allothreonine (99% ee after crystallization) .

Table 2: Enzymatic Reaction Parameters

| Step | Enzyme | Conditions | Outcome | Source |

|---|---|---|---|---|

| Racemization | Amino acid racemase | pH 7.0, 30°C | L/D-allothreonine mixture | |

| Desamination | L-Threonine desaminase | pH 8.0, 37°C | L-Threonine → α-ketobutyrate |

Solvent Effects on Reactivity

DFT studies (Arbuzov reaction) highlight solvent polarity’s role:

-

Polar solvents (e.g., methanol): Lower activation barriers by stabilizing intermediates (ΔG reduced by 15–20 kJ/mol) .

-

Non-polar solvents: Higher energy barriers due to poor stabilization of charged intermediates .

Stability and Decomposition

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl L-threoninate belongs to a class of L-threonine esters, which vary in their ester groups (e.g., methyl, benzyl, or tetraethylammonium). Key structural differences influence their physicochemical properties and applications:

Physicochemical Properties

- Lipophilicity : Larger ester groups (e.g., benzyl in Z-Thr-OEt) increase lipophilicity, improving cell membrane permeability for drug delivery .

- Stability : Methyl esters (e.g., Mthis compound hydrochloride) exhibit high chemical stability, making them suitable for industrial applications .

- Solubility : Ionic derivatives like Tetraethylammonium L-threoninate are water-soluble, ideal for electrochemical or catalytic applications .

Key Research Findings

- Zn(II) Complexes : this compound-derived Zn(II) complexes demonstrate sequence-selective DNA binding and topoisomerase I inhibition, critical for targeted cancer therapy .

- Synthetic Utility: this compound serves as a precursor in synthesizing protected amino acid derivatives, enabling efficient peptide coupling reactions .

- Industrial Relevance : Methyl and ethyl esters are prioritized for scalable production due to straightforward synthesis and regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.